2-((2-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-amino)ethanol
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Overview
Description
2-((2-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-amino)ethanol is an organic compound that features both nitro and boronate ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-amino)ethanol typically involves the Miyaura borylation reaction. This reaction uses a palladium catalyst to couple an aryl halide with a boronic acid or ester. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced manufacturing techniques could be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
2-((2-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-amino)ethanol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The boronate ester can be hydrolyzed to form the corresponding boronic acid.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Conditions typically involve the use of a strong base like sodium hydride in a polar aprotic solvent.
Major Products
Oxidation: Conversion to the corresponding nitroso or amino derivatives.
Reduction: Formation of boronic acids or alcohols.
Substitution: Introduction of various substituents at the aromatic ring.
Scientific Research Applications
2-((2-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-amino)ethanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((2-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-amino)ethanol involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition . The nitro group can undergo redox reactions, which may be exploited in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-nitrophenylboronic acid pinacol ester
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Uniqueness
2-((2-Nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-amino)ethanol is unique due to the presence of both nitro and boronate ester groups in the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C14H21BN2O5 |
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Molecular Weight |
308.14 g/mol |
IUPAC Name |
2-[2-nitro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilino]ethanol |
InChI |
InChI=1S/C14H21BN2O5/c1-13(2)14(3,4)22-15(21-13)10-6-5-7-11(16-8-9-18)12(10)17(19)20/h5-7,16,18H,8-9H2,1-4H3 |
InChI Key |
RIHADEWEIDYUOB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)NCCO)[N+](=O)[O-] |
Origin of Product |
United States |
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